3-Amino-4-(3,4-dimethoxyphenyl)butyric acid is a chemical compound with significant interest in medicinal chemistry and organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 239.27 g/mol. This compound is characterized by the presence of an amino group, a butyric acid moiety, and a 3,4-dimethoxyphenyl group, which contributes to its unique chemical properties and potential biological activities .
3-Amino-4-(3,4-dimethoxyphenyl)butyric acid belongs to the class of gamma-amino acids, which are derivatives of gamma-aminobutyric acid (GABA). It is classified as an amino acid due to the presence of both an amino group and a carboxylic acid group in its structure. This compound is also recognized for its role as a ligand for GABA receptors, which are crucial in neurotransmission processes .
The synthesis of 3-Amino-4-(3,4-dimethoxyphenyl)butyric acid typically involves several key steps:
These methods can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of 3-Amino-4-(3,4-dimethoxyphenyl)butyric acid can be represented using various chemical notation systems:
COc1ccc(CC(N)CC(O)=O)cc1
InChI=1/C12H17NO4/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)
This compound features a central carbon atom bonded to an amino group , a butyric acid moiety , and a dimethoxy-substituted phenyl ring .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 239.27 g/mol |
CAS Number | 1268132-79-1 |
Solubility | Soluble in water |
3-Amino-4-(3,4-dimethoxyphenyl)butyric acid can participate in several chemical reactions due to its functional groups:
These reactions highlight the versatility of this compound as an intermediate in organic synthesis .
The mechanism of action for 3-Amino-4-(3,4-dimethoxyphenyl)butyric acid primarily involves its interaction with GABA receptors in the central nervous system. By acting as a ligand for these receptors:
Relevant data regarding its properties include:
Property | Value |
---|---|
Density | 1.176 g/cm³ |
Flash Point | 178 °C |
Polar Surface Area | 72.55 Ų |
The applications of 3-Amino-4-(3,4-dimethoxyphenyl)butyric acid span various fields:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 33157-07-2
CAS No.: 63719-82-4